3-[(4-methoxyphenyl)methyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This compound features a dihydroquinazolin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-ylmethyl moiety at position 2. The dihydroquinazolinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design due to hydrogen-bonding capabilities and aromatic stacking interactions . Synthesis of analogous quinazolinones often involves coupling reactions using catalysts like PdCl₂(PPh₃)₂, as seen in related compounds .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4S/c1-19(2)36-24-15-11-22(12-16-24)28-31-27(20(3)37-28)18-38-30-32-26-8-6-5-7-25(26)29(34)33(30)17-21-9-13-23(35-4)14-10-21/h5-16,19H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWECWVEJGBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 669.9 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and oxazole moieties, which are known for their pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to the target molecule. For instance, derivatives of oxazole have shown significant activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Table 1: Antibacterial Activity of Related Compounds
The mechanism by which the compound exerts its antibacterial effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to generate reactive intermediates that damage bacterial DNA.
- Cell Wall Disruption : The presence of specific functional groups can interfere with the biosynthesis pathways necessary for maintaining bacterial cell integrity.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways crucial for bacterial survival.
Case Study 1: Efficacy Against Resistant Strains
A study published in Antibiotics examined the efficacy of several quinazolinone derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the quinazolinone structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibacterial agents.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining the target compound with conventional antibiotics. The findings demonstrated that co-administration could lower the effective doses required to achieve bacterial inhibition, thereby reducing potential side effects associated with higher concentrations.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituent Effects
- Target Compound: Dihydroquinazolinone core with 4-methoxyphenylmethyl and oxazole-sulfanyl substituents.
- 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (): Replaces the oxazole with an oxadiazole ring and substitutes chlorophenyl for methoxyphenyl.
- 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Methylphenyl)ethanone (): Triazole-sulfanyl substituent with chlorophenyl and methylphenyl groups. The triazole ring may improve π-π stacking in biological targets .
Crystallographic Data Isostructural quinazolinone derivatives () exhibit triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. Substituents like halogens (Cl, F) influence packing efficiency; the target compound’s bulkier propan-2-yloxy group may reduce crystallinity compared to smaller halogens .
Electronic and Reactivity Profiles
- Isoelectronicity : The oxazole ring (target) shares isovalency with oxadiazole () but differs in geometry, affecting dipole moments and solubility .
- Metabolic Stability : Sulfanyl groups in the target and compounds may undergo oxidation to sulfoxides, though the oxazole’s rigidity could slow degradation compared to triazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
